3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester
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Overview
Description
3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester is a chemical compound with unique properties that make it valuable for scientific research. It is an organofluorine compound, which means it contains carbon-fluorine bonds, known for their stability and resistance to metabolic degradation. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester typically involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong-acid cation exchange resin as a catalyst. The reaction is carried out at temperatures between 40 to 50°C. The mixture is then subjected to reflux, and the product is collected after separating the mixture of water and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound is used to study enzyme interactions and metabolic pathways due to its resistance to degradation.
Medicine: It is investigated for its potential use in drug development, particularly in designing drugs with improved metabolic stability.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Used as an intermediate in organic synthesis and shares similar reactivity.
2-Bromo-3,3,3-trifluoro-1-propene: Another organofluorine compound used in synthetic chemistry.
Alanine derivatives: Compounds like Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-2-methyl-, methyl ester share structural similarities
Uniqueness
What sets 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester apart is its combination of a trifluoromethyl group with an ethyl ester and a protected alanine moiety. This unique structure provides a balance of stability, reactivity, and biological compatibility, making it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO5/c1-5-18-6(15)9(17,10(11,12)13)14-7(16)19-8(2,3)4/h17H,5H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXIQAFMVFBGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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